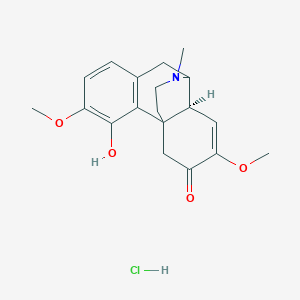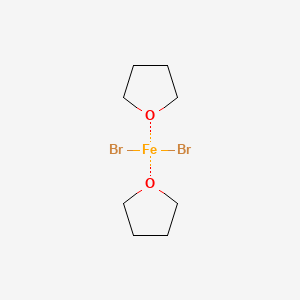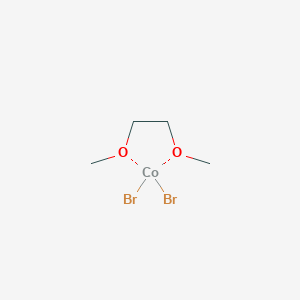
dibromocobalt;1,2-dimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a blue powder that is insoluble in water and has a molecular weight of 308.86 g/mol . This compound is widely used in various fields, including industrial chemistry, pharmaceuticals, and material science, due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromocobalt;1,2-dimethoxyethane can be synthesized through the reaction of cobalt (II) bromide with 1,2-dimethoxyethane. The reaction typically involves dissolving cobalt (II) bromide in 1,2-dimethoxyethane under an inert atmosphere to prevent oxidation. The mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity cobalt (II) bromide and 1,2-dimethoxyethane, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Dibromocobalt;1,2-dimethoxyethane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cobalt (III) complexes.
Reduction: It can be reduced to form cobalt (I) complexes.
Substitution: The bromide ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various cobalt complexes with different oxidation states and ligand environments. These products have diverse applications in catalysis, material science, and other fields .
Scientific Research Applications
Dibromocobalt;1,2-dimethoxyethane has numerous scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Electrochemistry: It serves as a reagent in electrochemical studies and processes.
Photochemical Sensitization: It acts as a photochemical sensitizer in various photochemical reactions.
Mechanism of Action
The mechanism of action of dibromocobalt;1,2-dimethoxyethane involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can switch between different oxidation states, facilitating various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibromocobalt;1,2-dimethoxyethane include:
- Cobalt (II) chloride;1,2-dimethoxyethane
- Cobalt (II) iodide;1,2-dimethoxyethane
- Nickel (II) bromide;1,2-dimethoxyethane
- Copper (II) bromide;1,2-dimethoxyethane
Uniqueness
This compound is unique due to its specific combination of cobalt and bromide ligands, which imparts distinct reactivity and stability. Its ability to form stable complexes with various ligands and undergo redox reactions makes it particularly valuable in catalysis and material science .
Properties
IUPAC Name |
dibromocobalt;1,2-dimethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Co/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBJWQNBNJBZPR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Co](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2CoO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

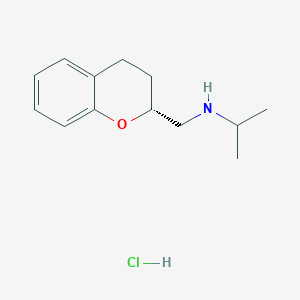
![methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate](/img/structure/B6308391.png)
![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)
![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)
![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)
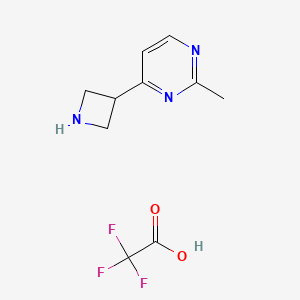
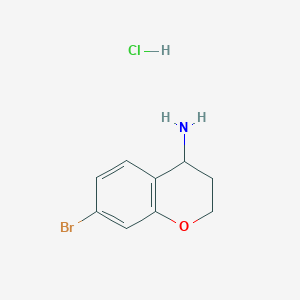
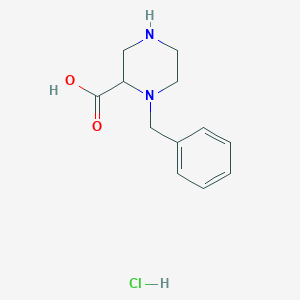
![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)
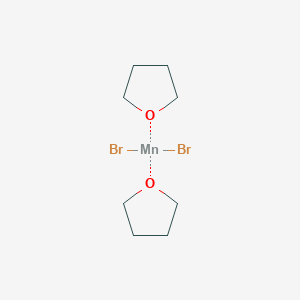
![N-[(7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B6308470.png)
